molecular formula C12H14O2 B2915012 (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid CAS No. 220353-13-9

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2915012
CAS No.: 220353-13-9
M. Wt: 190.242
InChI Key: FJKGZKQEZYZESI-WDEREUQCSA-N
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Description

(1R,2R)-2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the cyclopropane scaffold are frequently employed as key structural motifs due to their restricted conformation and potential to enhance potency, metabolic stability, and selectivity when interacting with biological targets . This stereodefined (1R,2R) enantiomer is particularly valuable for probing mechanism of action (MoA) and for use in target-based screening campaigns. Such campaigns are a foundational strategy in modern drug discovery, offering efficient and high-throughput methods to identify compounds that interact with specific molecular entities, such as enzymes or receptors, which are hypothesized to be relevant to a disease state . The dimethylphenyl substituent suggests potential for targeted interaction with hydrophobic pockets in protein binding sites. Researchers can utilize this compound as a building block for developing novel chemical probes or as a starting point for analog development to dial in desirable properties and dial out undesirable ones during lead optimization . Elucidating the specific molecular target and mechanism of action for bioactive compounds is a central challenge in pharmacology. While some drug discovery originates from phenotypic screens, knowledge of the specific molecular target—a process known as Target Identification (TID)—provides substantial benefits. It accelerates the analog development phase, aids in designing new generations of drugs with increased efficacy and reduced side effects, and is crucial for the advancement of personalized medicine . This compound serves as a critical reagent in such investigative workflows. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7-3-4-9(5-8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKGZKQEZYZESI-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid with key analogs differing in aromatic substituents or cyclopropane modifications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties CAS Number References
This compound (Target Compound) C₁₂H₁₄O₂ 202.24* 3,4-dimethylphenyl Predicted higher lipophilicity (logP ~2.5) due to methyl groups Not explicitly listed [2, 21]
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈F₂O₂ 198.17 3,4-difluorophenyl Density: 1.4 g/cm³; Boiling point: 308.1°C; Hazard: H301 (acute toxicity) 220352-36-3 [5, 13, 20]
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 2-chlorophenyl Storage: Dry, 2-8°C; Purity: >96% 1181230-38-5 [10]
rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈Cl₂O₂ 231.08 3,4-dichlorophenyl Hazard: H315-H319-H335 (skin/eye irritation, respiratory irritation) 842119-90-8 [11]
trans-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈F₂O₂ 198.17 2,6-difluorophenyl Application: Research chemical; Classified as building block 455267-88-6 [19]
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 4-fluorophenyl Storage: Sealed, 2-8°C; UN# 2811 (toxic solid) 161711-27-9 [9]

*Calculated molecular weight based on formula.

Key Observations:
  • Steric Effects : 3,4-Dimethyl substitution may hinder rotational freedom, improving binding selectivity compared to smaller substituents like fluorine.
  • Safety Profile: Halogenated analogs (e.g., dichloro derivative) exhibit higher hazards (skin/eye irritation) compared to methylated or mono-halogenated variants.

Biological Activity

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique cyclopropane structure substituted with a 3,4-dimethylphenyl group and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study focusing on cyclopropane derivatives highlighted their effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. Molecular docking studies indicated that this compound could bind effectively to telomerase, an enzyme often overexpressed in cancer cells. In vitro assays showed that it inhibited telomerase activity with an IC50 value of approximately 8.17 μM, indicating significant potential as an anticancer agent .

The biological activity of this compound can be attributed to its structural features:

  • Carboxylic Acid Group : This group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Aromatic Ring : The presence of the aromatic ring allows for π-π interactions with other biological molecules, enhancing its binding affinity and biological activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits telomerase with IC50 = 8.17 μM

Case Study: Anticancer Activity

A specific study analyzed the effects of this compound on HepG2 liver cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value comparable to that of cis-platinum, a standard chemotherapy drug. This finding supports further exploration into its use as a potential therapeutic agent in oncology .

Q & A

Basic: What synthetic strategies are employed to prepare (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid?

Answer:
The synthesis typically involves cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring. For example, a related compound, (1R,2R)-2-(difluorophenyl)cyclopropane-1-carboxylic acid, was synthesized via cyclopropanation of a diazo precursor with a substituted styrene derivative under catalytic conditions . Key steps include:

  • Cyclopropanation : Using diazoacetates and metal catalysts to control stereochemistry.
  • Functionalization : Introducing substituents (e.g., methyl groups) via nucleophilic substitution or cross-coupling reactions.
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions.
    For analogs like 1-(4-methylphenyl)cyclopropanecarboxylic acid, Hofmann rearrangements or photochemical methods have been utilized .

Basic: How is the stereochemical integrity of the cyclopropane ring confirmed in this compound?

Answer:
Stereochemistry is validated using:

  • NMR Spectroscopy : Coupling constants (e.g., J values for cyclopropane protons) and NOE experiments to determine spatial arrangements .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally similar cyclopropane derivatives like rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride .
  • Chiral HPLC : To resolve enantiomers and assess enantiopurity .

Advanced: How do substituents on the cyclopropane ring influence biological activity in enzyme inhibition studies?

Answer:
Substituent effects are critical for structure-activity relationships (SAR):

  • Methyl vs. Fluorine : Methyl groups enhance steric bulk, potentially improving target binding, while fluorine atoms modulate electronic properties. For instance, replacing a trifluoromethyl group with a difluoromethyl group in related compounds altered inhibitory potency by 20% in kynurenine pathway studies .
  • Positional Effects : In analogs like 2-methyl-3-phenylcyclopropane-1-carboxylic acid, shifting the methyl group from C-2 to C-3 significantly reduced reactivity due to steric hindrance .
SubstituentPositionBiological ImpactReference
MethylC-3Increased binding affinity
DifluoromethylC-2Enhanced metabolic stability
TrifluoromethylC-2Reduced inhibitory potency

Advanced: What methodologies optimize low-yielding cyclopropanation reactions for this compound?

Answer:
Reaction optimization strategies include:

  • Catalyst Screening : Transition metals like Rh(II) carboxylates improve enantioselectivity and yield in diazo-based cyclopropanations .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DCM) at 0–25°C minimize side reactions .
  • Substrate Engineering : Electron-deficient styrene derivatives enhance reactivity with diazo compounds .
    For example, a 15% yield improvement was achieved for a difluorophenyl analog by switching from Cu(OTf)₂ to Rh₂(OAc)₄ .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:
Critical techniques include:

  • LC-MS/HPLC : Purity assessment and quantification, especially for chiral intermediates .
  • FT-IR Spectroscopy : Confirmation of carboxylic acid formation (C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula for novel derivatives .
  • Melting Point Analysis : Consistency checks against literature values (e.g., 150–152°C for 1-(4-chlorophenyl) analogs) .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Docking Studies : Predict binding modes to target enzymes (e.g., kynurenine 3-monooxygenase) using software like AutoDock .
  • DFT Calculations : Assess cyclopropane ring strain and substituent effects on electronic properties .
  • ADMET Prediction : Tools like SwissADME estimate solubility, metabolic stability, and toxicity. For instance, introducing a difluoromethyl group in place of methyl improved predicted logP values by 0.5 units .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis .
  • Stability : Susceptible to ring-opening under strong acidic/basic conditions. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended .

Advanced: How are kinetic resolution techniques applied to separate enantiomers during synthesis?

Answer:

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .
  • Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected amines to induce diastereomeric crystallization .
    For rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate, HPLC with a chiral stationary phase (CSP) achieved >99% ee .

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